Welcome to the BenchChem Online Store!
molecular formula C11H9N3O5 B1422748 4-Nitrobenzyl 2-diazoacetoacetate CAS No. 82551-63-1

4-Nitrobenzyl 2-diazoacetoacetate

Cat. No. B1422748
M. Wt: 263.21 g/mol
InChI Key: HEKGSEIAAGMGPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04863916

Procedure details

35.0 ml (0.25 mol-1.8 equiv.) of triethylamine were added dropwise to a solution, cooled to 0° C., of 33.18 g (0.14 mol) of 4-nitrobenzyl acetoacetate and 30.40 g (0.15 mol) of p-toluenesulphonyl azide in 280 ml of anhydrous acetonitrile. The mixture was stirred at 0° C. for 2 hours, and the resultant precipitate was then filtered off under suction, washed with ether and dried in a high vacuum over P4O10. 20.3 g (55% of theory) of the title compound were obtained as colorless crystals, melting point: 132° C. A further 6.3 g (17% of theory) of the title compound were obtained by chromatography of the filtrate solution on 400 g of silica gel (toluene:ethyl acetate=9:1), Rf =0.35 (toluene:ethyl acetate=9:1).
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
33.18 g
Type
reactant
Reaction Step Two
Quantity
30.4 g
Type
reactant
Reaction Step Two
Quantity
280 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[C:8]([O:14][CH2:15][C:16]1[CH:21]=[CH:20][C:19]([N+:22]([O-:24])=[O:23])=[CH:18][CH:17]=1)(=[O:13])[CH2:9][C:10]([CH3:12])=[O:11].C1(C)C=CC(S([N:34]=[N+:35]=[N-])(=O)=O)=CC=1>C(#N)C>[N+:34](=[C:9]([C:10](=[O:11])[CH3:12])[C:8]([O:14][CH2:15][C:16]1[CH:17]=[CH:18][C:19]([N+:22]([O-:24])=[O:23])=[CH:20][CH:21]=1)=[O:13])=[N-:35]

Inputs

Step One
Name
Quantity
35 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
33.18 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
30.4 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-])C
Name
Quantity
280 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resultant precipitate was then filtered off under suction
WASH
Type
WASH
Details
washed with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in a high vacuum over P4O10

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
[N+](=[N-])=C(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.